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Introduction

Pomotrelvir (formerly PBI-0451) is a nitrile-based, competitive, reversible covalent inhibitor of
the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro),
also known as the 3C-like protease (3CLpro). The Mpro is a viral cysteine protease essential
for the replication of coronaviruses, as it processes viral polyproteins into functional non-
structural proteins.[1][2] The absence of a human homolog to Mpro makes it a prime target for
antiviral therapeutics with a potentially high therapeutic index.[3][4]

This technical guide provides an in-depth analysis of the selectivity of pomotrelvir for the
SARS-CoV-2 Mpro over a panel of key human proteases. The data presented herein is critical
for understanding the compound's specificity and potential for off-target effects. Detailed
experimental methodologies are provided to allow for the replication and verification of the
presented findings.

Core Findings: Protease Inhibition Profile

Pomotrelvir demonstrates potent inhibition of SARS-CoV-2 Mpro and high selectivity against a
range of human serine and cysteine proteases.[5]

Quantitative Analysis of Protease Inhibition
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The inhibitory activity of pomotrelvir against viral and human proteases was quantified to
determine its inhibition constant (Ki) and 50% inhibitory concentration (IC50). The results are
summarized in the tables below.

Table 1: Pomotrelvir Inhibition of Viral Main Proteases[5]

Inhibition Constant (Ki)

Protease Target IC50 [nM] (Mean * SD)
[nM]

SARS-CoV-2 Mpro (Wild-Type) 2.7 24+£5
SARS-CoV-2 Mpro (P132H

_ - 34+10
Variant)
SARS-CoV Mpro - 45 + 17
MERS-CoV Mpro - 379+ 106
CoV-229E Mpro - 141 + 38
CoV-0C43 Mpro - 158 £ 33
CoV-HKU1 Mpro - 61 + 29
CoV-NL63 Mpro - 206 + 84

Table 2: Selectivity of Pomotrelvir Against Human Proteases[5]
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Selectivity over

Human Protease Inhibition Constant
Target Protease Class (Ki) [uM] SARS-CoV-2 Mpro
(Fold)
Cathepsin S Cysteine Protease 0.445 165
Cathepsin K Cysteine Protease 0.289 107
Cathepsin B Cysteine Protease 1.27 470
Cathepsin L Cysteine Protease 7.4 2,740
Cathepsin D Aspartic Protease > 30 > 11,000
Calpain 1 Cysteine Protease > 30 > 11,000
Caspase-2 Cysteine Protease >100 > 37,000
Caspase-3 Cysteine Protease > 30 > 11,000
Chymotrypsin C Serine Protease > 100 > 37,000
Elastase Serine Protease > 100 > 37,000
Thrombin Serine Protease > 100 > 37,000
Dipeptidy! peptidase Serine Protease > 30 > 11,000

v

Signaling Pathways and Logical Relationships
SARS-CoV-2 Replication Cycle and the Role of Mpro

The main protease (Mpro) plays a crucial, non-redundant role in the coronavirus lifecycle.
Following entry into the host cell, the viral RNA is translated into two large polyproteins, ppla
and pplab. Mpro is responsible for cleaving these polyproteins at multiple sites to release
functional non-structural proteins (nsps) that are essential for the formation of the replication-
transcription complex (RTC). Inhibition of Mpro blocks this process, thereby halting viral
replication.
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Caption: Role of Mpro in the SARS-CoV-2 replication cycle and its inhibition by pomotrelvir.
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Experimental Protocols

The following sections detail the methodologies used to determine the inhibitory activity of
pomotrelvir.

SARS-CoV-2 Mpro Kinetic Assay

The inhibitory activity of pomotrelvir against SARS-CoV-2 Mpro was determined using a
microfluidic capillary electrophoresis-based kinetic assay.[1][5]

e Enzyme and Substrate:
o Recombinant SARS-CoV-2 Mpro (3 nM final concentration).

o Fluorescently labeled substrate peptide, FAM-TSAVLQSGFRK-NH2 (1 pM final
concentration).[1]

e Instrumentation:
o Caliper LabChip 3000 microfluidic electrophoresis system.[1]
e Procedure:

o The reaction is initiated by mixing the SARS-CoV-2 Mpro enzyme with the substrate
peptide in the presence of varying concentrations of pomotrelvir.

o The cleavage of the substrate is monitored over time by measuring the conversion
percentage of the substrate into its cleaved products via microfluidic electrophoresis.

o The inhibition constant (Ki) is determined by a global fit of the progress curves to the
Morrison equation for competitive inhibition, using a range of substrate concentrations
(e.g., 2.3-300 pM).[1]

Human Protease Selectivity Assays (General Protocol)

The off-target activity of pomotrelvir against a panel of human serine and cysteine proteases
was evaluated using microfluidic or fluorescence-based enzymatic assays.[5] While the exact
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proprietary protocols from the contract research organization (Nanosyn Inc.) are not publicly

available, the following represents a standard methodology for such an assessment.

 Principle:

[e]

The assay measures the ability of a specific protease to cleave a synthetic fluorogenic
substrate. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a
decrease in the fluorescent signal.

e General Reagents and Equipment:

o

[¢]

Purified recombinant human proteases (e.g., Cathepsins, Caspases, Elastase, Thrombin,
etc.).

Specific fluorogenic substrates for each protease (e.g., Ac-FR-AFC for Cathepsin L, Z-
VVR-AFC for Cathepsin S, Ac-LLY-AFC for Calpain).

Assay buffer optimized for the specific protease's activity (pH, ionic strength, necessary
cofactors like Ca?* for Calpain or reducing agents like DTT for cysteine proteases).

Multi-well microplates (typically 96- or 384-well, black plates for fluorescence).

Fluorescence microplate reader with appropriate excitation and emission filters.

e General Procedure:

[e]

A dilution series of pomotrelvir is prepared in the appropriate assay buffer.

The purified human protease is pre-incubated with the various concentrations of
pomotrelvir for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g.,
37°C) to allow for inhibitor binding.

The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate.

The increase in fluorescence is monitored kinetically over time using a microplate reader.

The rate of reaction is calculated from the linear portion of the progress curve.
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o The IC50 or Ki values are determined by plotting the reaction rates against the inhibitor
concentration and fitting the data to a suitable dose-response model.

Experimental Workflow for Protease Inhibition Assay

The logical workflow for determining the inhibitory potential of a compound against a target
protease is outlined below.
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Caption: General experimental workflow for determining protease inhibitor potency (IC50/Ki).
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Conclusion

The in vitro data robustly demonstrates that pomotrelvir is a highly potent inhibitor of SARS-
CoV-2 Mpro with excellent selectivity over a broad range of human proteases.[5] The selectivity
margins, ranging from over 100-fold for the most closely related cathepsins to over 37,000-fold
for other key proteases, suggest a low potential for off-target activity through direct protease
inhibition.[5] This high degree of selectivity is attributed to the unique substrate specificity of the
viral Mpro, which is not mirrored by any known human proteases.[4] These findings underscore
the viability of targeting viral proteases as a strategy for developing specific antiviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Pomotrelvir's Selectivity for Viral vs. Human Proteases:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12783405#pomotrelvir-s-selectivity-for-viral-vs-
human-proteases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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